6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid
Overview
Description
6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid: is an organosilicon compound characterized by the presence of a tert-butyldimethylsilyl group attached to a hexanoic acid backbone. This compound is notable for its use as a protecting group in organic synthesis, particularly for hydroxyl groups, due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid typically involves the reaction of hexanoic acid with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature . The general reaction scheme is as follows:
Hexanoic acid+Tert-butyldimethylsilyl chloride→6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the silyl ether moiety, leading to the formation of silanols.
Reduction: Reduction reactions are less common but can occur under specific conditions, often involving the reduction of the carboxylic acid group.
Substitution: The tert-butyldimethylsilyl group can be substituted by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like fluoride ions (from tetra-n-butylammonium fluoride) are used to cleave the silyl ether group.
Major Products:
Oxidation: Silanols and carboxylic acids.
Reduction: Alcohols and reduced carboxylic derivatives.
Substitution: Alcohols and substituted silyl ethers.
Scientific Research Applications
Chemistry: 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid is widely used in organic synthesis as a protecting group for hydroxyl functionalities. Its stability under basic conditions and ease of removal under acidic conditions make it a valuable tool in multi-step synthesis .
Biology and Medicine: In biological research, this compound is used to protect sensitive hydroxyl groups in biomolecules during synthetic modifications. It is also employed in the synthesis of complex natural products and pharmaceuticals .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its role as a protecting group is crucial in the manufacture of high-purity compounds .
Mechanism of Action
The mechanism of action of 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid primarily involves the formation of a stable silyl ether linkage with hydroxyl groups. This linkage protects the hydroxyl group from unwanted reactions during synthetic processes. The tert-butyldimethylsilyl group can be selectively removed by nucleophilic attack, typically using fluoride ions, which leads to the formation of a pentavalent silicon intermediate and subsequent cleavage of the silyl ether bond .
Comparison with Similar Compounds
Trimethylsilyl ethers: Less stable compared to tert-butyldimethylsilyl ethers.
Triisopropylsilyl ethers: More sterically hindered, offering greater protection but requiring harsher conditions for removal.
Tert-butyldiphenylsilyl ethers: Provide similar stability but are bulkier and more challenging to remove.
Uniqueness: 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid stands out due to its optimal balance of stability and ease of removal. It offers sufficient protection for hydroxyl groups while being removable under relatively mild conditions, making it highly versatile in synthetic applications .
Properties
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si/c1-12(2,3)16(4,5)15-10-8-6-7-9-11(13)14/h6-10H2,1-5H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFMRXJBXNNNDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507892 | |
Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77744-44-6 | |
Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.